6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one
Description
Properties
IUPAC Name |
6-methoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)12-9-5-4-7(15-3)6-8(9)10(14)13-11/h4-6,12H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYNRIMCWCYMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=C(C=C(C=C2)OC)C(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of appropriate aniline derivatives with formamide or formic acid under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential as an enzyme inhibitor or receptor modulator.
Medicine: Exploring its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Structural Modifications in Analogues
Key structural variations in dihydroquinazolinones include:
- Substituent position : Methoxy groups at positions 6 (as in the target compound) or 4 alter electronic properties and target selectivity.
- Heterocyclic appendages : Derivatives with triazole or pyridine moieties (e.g., 3-alkyl-2-(((1H-1,2,3-triazolyl)methyl)thio)-2,3-dihydroquinazolin-4(1H)-one) exhibit enhanced bioactivity due to additional hydrogen-bonding interactions .
Pharmacological Profiles
Key Differences and Mechanistic Insights
- Enzyme Inhibition: The 6-methoxy-2,2-dimethyl derivative exhibits potent PKCθ inhibition, likely due to the methoxy group's electron-donating effects enhancing binding to the kinase's ATP pocket . In contrast, non-methylated analogues like 3-(4-methoxyphenyl)-2-thioxo derivatives show weaker enzyme interactions .
- Anti-TB Activity: Bis-dihydroquinazolinones with C2-symmetry demonstrate superior anti-TB activity compared to monomeric forms, attributed to enhanced membrane permeability and target engagement .
- Structural Flexibility : Derivatives with unsaturated side chains (e.g., styryl groups) exhibit broader bioactivity, including anti-tubulin effects, due to π-π stacking with cellular targets .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Methyl groups at position 2 reduce oxidative metabolism, as evidenced by longer half-lives (t₁/₂ > 6 hours) in hepatic microsomal assays .
Biological Activity
6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and various applications in medicinal chemistry.
Synthesis
The compound can be synthesized through various methods, typically involving the condensation of anthranilamide with aldehydes under mild conditions. Recent studies have utilized green synthetic protocols that employ catalysts such as reverse zinc oxide nanomicelles to enhance yield and efficiency . The general reaction scheme is as follows:
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. In particular, it exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate potent antibacterial action, making it a candidate for further development in treating resistant bacterial infections .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 |
| MRSA | <1.00 |
| Mycobacterium tuberculosis | 0.98 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it preferentially inhibits the growth of rapidly dividing cancer cells such as A549 (lung cancer) while showing less effect on non-tumor fibroblast cells. This selectivity suggests a potential for developing targeted cancer therapies .
| Cell Line | Inhibition (%) |
|---|---|
| A549 (Lung Cancer) | Significant |
| Fibroblasts | Minimal |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. Molecular docking studies have suggested that this compound binds effectively to proteins involved in bacterial resistance and cancer cell proliferation .
Case Studies
- Antibacterial Efficacy : A recent study highlighted the efficacy of this compound against MRSA strains. The compound's low MIC values suggest it could be developed into a novel antibacterial agent .
- Anticancer Properties : Another study focused on the compound's effects on various cancer cell lines. It was found to significantly suppress the growth of A549 cells while sparing normal fibroblasts, indicating its potential use in selective cancer therapies .
Q & A
Q. What are the optimized synthetic routes for preparing 6-methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one?
Answer: The compound can be synthesized via multi-component reactions (MCRs) using heterogeneous catalysts. For example, hydroxyapatite nanoparticles (HAP NPs) enable efficient one-pot condensation of isatoic anhydride with amines and aldehydes in aqueous media under mild conditions. This method avoids organic solvents, simplifies purification, and allows catalyst recycling for ≥6 runs without yield loss . Alternative protocols involve thiamine hydrochloride (VB1) as a green organocatalyst in aqueous ethanol, achieving high yields (e.g., 3q derivative) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Answer: X-ray crystallography is critical for resolving regiochemical ambiguity and confirming the dihydroquinazolinone scaffold. For example, 5-chloro-3-hydroxy-2,2-dimethyl derivatives were characterized via crystallography, revealing supramolecular aggregation via N–H···O and O–H···O interactions . Complementary techniques include elemental analysis, NMR (e.g., distinguishing methyl groups at δ ~1.5 ppm), and mass spectrometry .
Q. What solvent systems are optimal for synthesizing substituted dihydroquinazolinones?
Answer: Ethanol is widely effective for reactions involving electron-donating (-OMe, -Me) or withdrawing (-NO₂, -Cl) substituents. For instance, 2-phenyl-2,3-dihydroquinazolin-4(1H)-one (3k) was synthesized in EtOH with >85% yield . Aqueous media are preferred for green chemistry approaches, as demonstrated with HAP NPs or VB1 catalysts .
Advanced Research Questions
Q. How do substituents on the aldehyde/amine components influence reaction kinetics and product diversity?
Answer: Electron-withdrawing groups (e.g., -NO₂) on aldehydes accelerate cyclization by increasing electrophilicity, while bulky amines may hinder steric access. A study using p-TsOH in refluxing H₂O showed that 1,3,4-thiadiazol-2-amine derivatives required precise stoichiometry (1:1.1 aldehyde:amine) to avoid side products . Computational modeling (e.g., DFT) can predict substituent effects on transition states .
Q. What mechanistic insights explain contradictions in catalytic efficiency between homogeneous and heterogeneous systems?
Answer: Homogeneous catalysts (e.g., cyanuric chloride) facilitate rapid dehydration but suffer from poor recyclability. Heterogeneous systems like HAP NPs provide surface-active sites for adsorption of intermediates, enhancing regioselectivity. However, pore size and catalyst loading (e.g., 10 mol% HAP NPs) must be optimized to prevent diffusion limitations .
Q. How can crystallization challenges for dihydroquinazolinone derivatives be addressed?
Answer: Slow evaporation from ethyl acetate/n-hexane (2:1) mixtures is effective for derivatives with polar substituents (e.g., -OH). For hydrophobic analogs (e.g., 2,2-dimethyl), fractional recrystallization in ethanol/water (7:3) improves yield .
Q. What methodologies are used to evaluate biological activity, such as kinase inhibition or antimicrobial effects?
Answer:
- Kinase inhibition: PKCθ inhibition assays using recombinant enzymes and ATP competition studies (IC₅₀ values reported for 2,2-dimethyl derivatives) .
- Antimicrobial activity: Micro-dilution assays with XTT reduction to determine minimum inhibitory concentrations (MICs). For example, dihydroquinazolinones with thiadiazole moieties showed MICs of 8–32 µg/mL against S. aureus .
Q. How can computational tools aid in rational design of dihydroquinazolinone-based therapeutics?
Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like acetylcholinesterase or PKCθ. For cholinesterase inhibitors, docking studies revealed hydrogen bonding between the carbonyl group and catalytic triad residues (e.g., His447) . MD simulations assess stability of ligand-protein complexes over 100-ns trajectories .
Contradictions and Validation
Q. Why do some studies report conflicting yields for similar synthetic protocols?
Answer: Variations arise from differences in catalyst activation (e.g., calcination temperature of HAP NPs), solvent purity, or moisture sensitivity of intermediates. Reproducibility requires strict control of reaction parameters (e.g., 90°C for aqueous reactions vs. reflux in ethanol ).
Q. How can researchers validate the anti-inflammatory or neuroprotective claims for this scaffold?
Answer:
- In vitro models: LPS-induced TNF-α suppression in macrophages for anti-inflammatory activity .
- In vivo models: Middle cerebral artery occlusion (MCAO) in rodents to assess cerebroprotective effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
